molecular formula C7H7ClN4 B11911875 (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine

Cat. No.: B11911875
M. Wt: 182.61 g/mol
InChI Key: INYFBHOYTNONJV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine

InChI

InChI=1S/C7H7ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H,3,9H2

InChI Key

INYFBHOYTNONJV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)CN)N=C1Cl

Origin of Product

United States

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